![molecular formula C24H32N4O12Rh2 B12840958 Dirhodium tetrakis[methyl (S)-2-pyrrolidinone-5-carboxylate]](/img/structure/B12840958.png)
Dirhodium tetrakis[methyl (S)-2-pyrrolidinone-5-carboxylate]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dirhodium tetrakis[methyl (S)-2-pyrrolidinone-5-carboxylate] is a chiral dirhodium(II) complex that has gained significant attention in the field of catalysis. This compound is known for its unique structure and high catalytic efficiency, particularly in enantioselective transformations. The presence of chiral ligands in the complex allows for high levels of enantioselectivity, making it a valuable tool in asymmetric synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dirhodium tetrakis[methyl (S)-2-pyrrolidinone-5-carboxylate] typically involves the reaction of dirhodium(II) acetate with the corresponding chiral ligand. The process begins with the preparation of the chiral ligand, methyl (S)-2-pyrrolidinone-5-carboxylate, which is then reacted with dirhodium(II) acetate under controlled conditions to form the desired complex .
Industrial Production Methods
Industrial production of dirhodium tetrakis[methyl (S)-2-pyrrolidinone-5-carboxylate] follows similar synthetic routes but on a larger scale. The key to successful industrial production is the optimization of reaction conditions to ensure high yield and purity of the final product. This often involves the use of advanced purification techniques and stringent quality control measures .
Chemical Reactions Analysis
Types of Reactions
Dirhodium tetrakis[methyl (S)-2-pyrrolidinone-5-carboxylate] undergoes various types of reactions, including:
Oxidation: The compound can participate in oxidation reactions, often facilitated by the presence of suitable oxidizing agents.
Reduction: Reduction reactions involving this compound typically require specific reducing agents and conditions.
Substitution: The complex can undergo substitution reactions, where ligands are replaced by other functional groups
Common Reagents and Conditions
Common reagents used in reactions with dirhodium tetrakis[methyl (S)-2-pyrrolidinone-5-carboxylate] include diazo compounds, which are often used in carbene transfer reactions. The reactions are typically carried out under mild conditions, with careful control of temperature and solvent choice to ensure high selectivity and yield .
Major Products Formed
The major products formed from reactions involving dirhodium tetrakis[methyl (S)-2-pyrrolidinone-5-carboxylate] are often highly enantioselective compounds. These products are valuable in various applications, including pharmaceuticals and fine chemicals .
Scientific Research Applications
Dirhodium tetrakis[methyl (S)-2-pyrrolidinone-5-carboxylate] has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of dirhodium tetrakis[methyl (S)-2-pyrrolidinone-5-carboxylate] involves the formation of a dirhodium-carbene intermediate. This intermediate is highly reactive and can undergo various transformations, including C-H insertion, cyclopropanation, and ylide formation. The chiral ligands in the complex play a crucial role in determining the enantioselectivity of the reactions by providing a chiral environment around the reactive center .
Comparison with Similar Compounds
Dirhodium tetrakis[methyl (S)-2-pyrrolidinone-5-carboxylate] can be compared with other similar dirhodium(II) complexes, such as:
Dirhodium tetrakis[N-phthaloyl-(S)-tert-leucinate]: Known for its high enantioselectivity in carbene transfer reactions.
Dirhodium tetrakis[2,2’-binaphthylphosphate]: Effective in C-H functionalization reactions with high levels of enantioselectivity.
Dirhodium tetrakis[(4S)-3-(arylsulfonyl)oxazolidine-4-carboxylate]: Used in asymmetric aziridination and cyclopropanation reactions.
The uniqueness of dirhodium tetrakis[methyl (S)-2-pyrrolidinone-5-carboxylate] lies in its specific chiral ligand, which provides distinct steric and electronic properties, leading to high selectivity and efficiency in various catalytic transformations.
Properties
Molecular Formula |
C24H32N4O12Rh2 |
|---|---|
Molecular Weight |
774.3 g/mol |
IUPAC Name |
methyl 5-oxopyrrolidin-1-ide-2-carboxylate;rhodium(2+) |
InChI |
InChI=1S/4C6H9NO3.2Rh/c4*1-10-6(9)4-2-3-5(8)7-4;;/h4*4H,2-3H2,1H3,(H,7,8);;/q;;;;2*+2/p-4 |
InChI Key |
BJHLPXCDLYHGIN-UHFFFAOYSA-J |
Canonical SMILES |
COC(=O)C1CCC(=O)[N-]1.COC(=O)C1CCC(=O)[N-]1.COC(=O)C1CCC(=O)[N-]1.COC(=O)C1CCC(=O)[N-]1.[Rh+2].[Rh+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


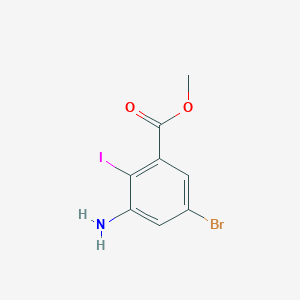
![2-hydroxy-3,3-dimethyl-5-oxo-3,5-dihydro-2H-benzo[g]indole 1-oxide](/img/structure/B12840884.png)
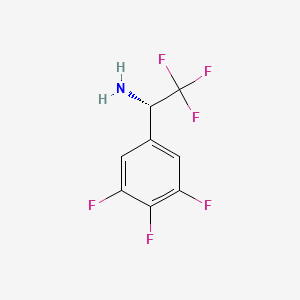

![1,5-Difluorobicyclo[3.3.1]nonane](/img/structure/B12840887.png)
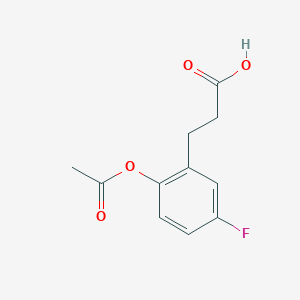
![5-Fluoro-7,12-dimethylbenz[a]anthracene](/img/structure/B12840892.png)
![2-Mesityl-5,6-dihydro-8H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-ium chloride](/img/structure/B12840893.png)
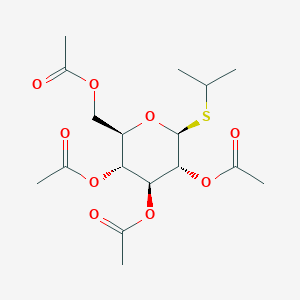
![8-Bromo-3-methyl-[1,2,4]triazolo[4,3-c]pyrimidin-5(6H)-one](/img/structure/B12840900.png)
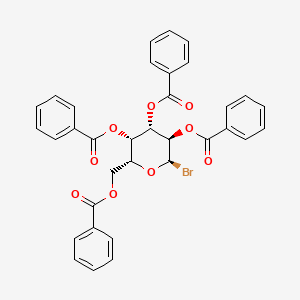

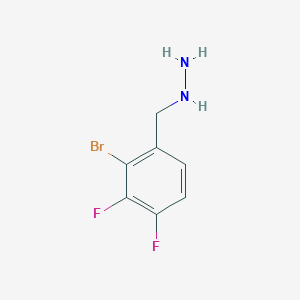
![tert-Butyl 7-cyano-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12840929.png)
